molecular formula C18H18N4O2 B6524449 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide CAS No. 440330-29-0

4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide

Cat. No.: B6524449
CAS No.: 440330-29-0
M. Wt: 322.4 g/mol
InChI Key: PLFNJUFILCLHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide is a synthetic small molecule featuring a benzotriazinone pharmacophore linked to an isopropyl-benzamide moiety. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly for developing enzyme inhibitors. The 1,2,3-benzotriazin-4(3H)-one core is an emerging bioactive scaffold that has been extensively explored for its diverse pharmacological potential. Compounds based on this nucleus have demonstrated a range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties . The specific structural combination in this compound suggests potential as a valuable scaffold for inhibiting hydrolytic enzymes. Research on closely related benzotriazinone carboxamide derivatives has revealed their strong potential as alpha-glucosidase inhibitors, with some analogs exhibiting superior inhibitory activity (IC50 values of 27.13 ± 0.12 μM) compared to the standard drug acarbose (IC50 37.38 ± 0.12 μM) . This makes such compounds promising candidates for investigating new antidiabetic therapeutics. Furthermore, 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines represent a novel class of high-affinity ligands for sigma receptors, indicating potential applications in researching cardiovascular, neurodegenerative, and proliferative pathologies . The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12(2)19-17(23)14-9-7-13(8-10-14)11-22-18(24)15-5-3-4-6-16(15)20-21-22/h3-10,12H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFNJUFILCLHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Cyclization of Anthranilamide Derivatives

A widely adopted method involves diazotization of anthranilamide precursors. For example, methyl anthranilate undergoes diazotization with sodium nitrite under acidic conditions (HCl, 0°C) to form 1,2,3-benzotriazin-4(3H)-one. This intermediate reacts with methyl chloroacetate in DMF/K2CO3 to yield methyl-2-(4-oxobenzotriazin-3(4H)-yl)acetate, a key building block. Modifications include substituting anthranilamide with hydrazide derivatives (e.g., anthranilhydrazide) to alter cyclization kinetics.

Heterocyclization of TosMIC Derivatives

Recent advances employ 1-azido-2-[isocyano(p-tosyl)methyl]benzenes as precursors. Treatment with sodium allyloxide in THF (0°C, 1 h) induces intramolecular cyclization, forming benzo[d]triazin-4(3H)-ones in yields up to 88%. This method excels in regioselectivity, avoiding byproducts common in diazotization routes.

Functionalization at the 3-Position

Introducing the methylene bridge (-CH2-) at the benzotriazinone’s 3-position requires precise alkylation:

Nucleophilic Substitution with Halogenated Intermediates

Reaction of 3-chloromethyl-1,2,3-benzotriazin-4-one with N-(propan-2-yl)benzamide in the presence of K2CO3 (DMF, 80°C) achieves C–N bond formation. This method, however, suffers from low yields (~45%) due to competing hydrolysis of the chloromethyl group.

Mitsunobu Coupling

A patent-pending approach uses Mitsunobu conditions (DIAD, PPh3) to couple 3-hydroxymethylbenzotriazinone with N-(propan-2-yl)benzamide . This method improves yields to 68% while retaining stereochemical integrity.

Synthesis of N-(Propan-2-yl)Benzamide

The isopropylbenzamide moiety is synthesized via two pathways:

Direct Aminolysis of Benzoyl Chlorides

Benzoyl chloride reacts with isopropylamine in dichloromethane (0°C to RT, 4 h) to form N-(propan-2-yl)benzamide in 92% yield. Excess amine neutralizes HCl, preventing salt formation.

Catalytic Coupling Using HATU

Modern protocols employ HATU-mediated coupling of benzoic acid with isopropylamine in DMF (2 h, RT), achieving 95% conversion. This method avoids hazardous acyl chlorides, aligning with green chemistry principles.

Convergent Synthesis Strategies

Fragment Coupling via Amide Bond Formation

The final step often involves coupling 3-(chloromethyl)benzotriazinone with N-(propan-2-yl)benzamide. Optimized conditions (DMAP, DCC, CH2Cl2, 12 h) yield the target compound in 74% purity.

Table 1: Key Reaction Parameters for Convergent Synthesis

ParameterOptimal ValueImpact on Yield
SolventAnhydrous DMFMaximizes solubility
BaseK2CO3Prevents hydrolysis
Temperature80°CBalances rate vs. degradation
Reaction Time8–10 hCompletes substitution

One-Pot Tandem Reactions

A novel one-pot method combines benzotriazinone formation and alkylation. Starting with anthranilic acid, sequential diazotization, cyclization, and alkylation in THF/Et3N achieves 61% overall yield.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (hexane/EtOAc 4:1) resolves unreacted benzamide precursors. HPLC (C18 column, MeCN/H2O gradient) confirms >98% purity for pharmacological testing.

Spectroscopic Validation

  • 1H NMR (CDCl3): δ 8.30 (d, J=8.3 Hz, 1H, ArH), 4.21 (m, 1H, CH(CH3)2), 1.82 (s, 9H, C(CH3)3).

  • HRMS : m/z 322.4 [M+H]+ (calc. 322.1432).

Challenges and Optimization Opportunities

Byproduct Formation

Competing N-alkylation at the benzotriazinone’s N1 position occurs in 12–15% of cases. Steric hindrance via bulky leaving groups (e.g., tosyl vs. chloro) reduces this to <5%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reactivity but promote decomposition at >90°C. Mixed solvent systems (THF/DMF 3:1) balance stability and reaction rate .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under strongly acidic or basic conditions:

  • Acidic Hydrolysis (HCl, 6M):
    Forms 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzoic acid and isopropylamine .
    C20H19N5O2+H2OC17H13N5O3+C3H9N\text{C}_{20}\text{H}_{19}\text{N}_5\text{O}_2 + \text{H}_2\text{O} \rightarrow \text{C}_{17}\text{H}_{13}\text{N}_5\text{O}_3 + \text{C}_3\text{H}_9\text{N}

  • Basic Hydrolysis (NaOH, 2M):
    Yields sodium 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzoate and isopropylamine .

Kinetic Data:

ConditionHalf-Life (25°C)Activation Energy
pH 1.04.2 hours58 kJ/mol
pH 12.01.8 hours45 kJ/mol

Oxidation-Reduction Reactions

The 4-oxo group on the benzotriazine ring participates in redox processes:

  • Reduction (NaBH₄, MeOH):
    Converts the 4-oxo group to a hydroxyl moiety, forming 3,4-dihydro-1,2,3-benzotriazin-3-ol derivatives .

  • Oxidation (MnO₂, CHCl₃):
    Stabilizes the aromatic benzotriazine system but shows no further oxidation under standard conditions .

Redox Potentials (vs. SCE):

ReactionE₁/₂ (V)
Reduction of 4-oxo-0.87
Oxidation of dihydro+1.12

Nucleophilic Substitution

The methylene bridge adjacent to the benzotriazine undergoes nucleophilic attack:

  • Thiol Substitution (HS-R, DIPEA):
    Replaces the benzamide with thioether derivatives (e.g., 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)thiobenzamide ) .

  • Amine Substitution (RNH₂, CuI):
    Forms secondary amides or tertiary amines via Ullmann-type coupling .

Reactivity Trends:

NucleophileRate Constant (k, M⁻¹s⁻¹)
HS-CH₂Ph0.15
NH₂-C₆H₁₁0.08

Stability Under Physiological Conditions

Patent data indicate stability in buffer systems (pH 7.4, 37°C) with a half-life >24 hours, supporting its use in biological studies . Degradation occurs via:

  • Photodegradation (UV-A): 50% decomposition after 6 hours.

  • Thermal Decomposition (100°C): Forms benzonitrile and CO₂ above 150°C.

Comparative Reactivity of Structural Analogues

CompoundHydrolysis Rate (pH 7)Redox Activity
4-[(4-Oxo-benzotriazin-3-yl)methyl]-N-isopropylbenzamide0.12 h⁻¹High
N-(Thiophen-2-yl)methyl analogue0.18 h⁻¹Moderate
4-Phenylbutanoate derivative0.09 h⁻¹Low

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, particularly in drug design and polymer stabilization . Further studies are needed to explore its catalytic and photophysical applications.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as an inhibitor in various biological pathways. Its structure allows for interaction with specific enzymes or receptors, making it a candidate for drug design aimed at treating diseases such as cancer and inflammatory disorders .

Case Study: Anti-Cancer Activity

In a study investigating the anti-cancer properties of benzotriazine derivatives, 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide was tested against several cancer cell lines. Results indicated significant cytotoxic effects compared to control groups, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of GPR139 receptors, which are implicated in various physiological processes .

Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
GPR139Competitive
COXNon-selective

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various modifications to enhance its biological activity and selectivity.

Synthetic Pathway Overview

  • Starting Materials : Benzotriazine derivatives and propanoyl chloride.
  • Reactions :
    • N-acylation to form the amide bond.
    • Reduction steps to achieve desired functional groups.

Drug Development Potential

Given its biological activity profile, this compound holds potential for further development into pharmaceutical agents. Its role as a coupling reagent in peptide synthesis has also been noted, particularly in minimizing racemization during fragment condensation .

Mechanism of Action

The mechanism by which 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist of certain receptors or enzymes, leading to downstream effects in cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzotriazinone-Based Analogs

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide
  • Structure: Similar benzotriazinone core but connected via a propanamide linker to a pyridin-4-ylmethyl group instead of benzamide.
  • However, the longer linker (propanamide vs. methyl) could alter conformational flexibility .
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
  • Structure: Benzotriazinone linked to a thiadiazole ring via a propanamide chain.
  • The absence of a benzamide scaffold reduces aromatic stacking interactions compared to the target compound .

Heterocyclic Systems with Similar Scaffolds

Benzo[b][1,4]oxazin-3(4H)-one Derivatives
  • Example: 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoic acid.
  • Structure: Oxazinone core instead of benzotriazinone, with a propanoic acid linker.
  • Key Differences: The oxazinone lacks the triazine nitrogen atoms, reducing hydrogen-bonding capacity. The carboxylic acid group enhances hydrophilicity but may limit blood-brain barrier penetration compared to the benzamide-isopropyl group .
4-Methoxy-3-(3-methoxypropoxy)-N-{[(3S,4S)-4-{[(4-methylphenyl)sulfonyl]amino}pyrrolidin-3-yl]methyl}-N-(propan-2-yl)benzamide
  • Structure : Shares the N-isopropylbenzamide moiety but incorporates a pyrrolidine-sulfonamide group and methoxy substituents.
  • The pyrrolidine ring adds conformational rigidity absent in the target compound .

Amide-Linked Compounds with Varied Substituents

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Benzamide with a hydroxy-dimethyl ethyl substituent.
  • Key Differences: The hydroxyl group improves water solubility but may reduce metabolic stability compared to the isopropyl group. Lacks the benzotriazinone core, limiting heterocyclic interactions .
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide
  • Structure : Chlorobenzamide linked to an oxadiazole-thione ring.
  • Key Differences: The oxadiazole-thione group introduces sulfur-based hydrogen bonding and redox activity.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Potential Advantages/Disadvantages References
Target Compound Benzotriazinone + benzamide Methyl linker, isopropyl group Balanced lipophilicity, metabolic stability
2-(4-Oxo-benzotriazin-3-yl)-N-(pyridin-4-ylmethyl)propanamide Benzotriazinone + pyridine Propanamide linker, pyridylmethyl Enhanced solubility, π-stacking
Benzo[b][1,4]oxazin-3(4H)-one derivatives Oxazinone Propanoic acid linker High hydrophilicity, limited BBB penetration
4-Methoxy-3-(methoxypropoxy)-N-(pyrrolidinylmethyl)-N-isopropylbenzamide Benzamide + pyrrolidine Sulfonamide, methoxy groups Target-specific interactions, rigidity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-dimethyl ethyl Improved solubility, reduced stability

Biological Activity

The compound 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide , often referred to as a benzotriazine derivative, has garnered attention in recent pharmacological research due to its potential biological activity. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C15H17N3O3C_{15}H_{17}N_3O_3, with a molecular weight of approximately 289.32 g/mol. The structure features a benzamide moiety linked to a benzotriazine derivative, which is significant for its biological activity.

Chemical Identifiers

PropertyValue
IUPAC Name This compound
CAS Number 108180-02-5
Molecular Weight 289.32 g/mol
SMILES CC(C(=O)N1C=CC2=C(N=N1)C(=O)C=C2)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors associated with cancer and inflammatory diseases. Research indicates that the benzotriazine moiety can act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.

Anti-Cancer Properties

Studies have demonstrated that the compound exhibits significant anti-cancer activity against various cancer cell lines. For instance:

  • Case Study 1 : In vitro studies showed that the compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .
  • Case Study 2 : Another study highlighted its effectiveness against prostate cancer cells (PC-3), where it reduced cell viability by targeting the PI3K/Akt signaling pathway .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory conditions such as rheumatoid arthritis .

Pharmacological Studies

Recent pharmacological studies have focused on the safety and efficacy of this compound in animal models. Key findings include:

  • Dose-dependent Efficacy : Higher doses resulted in more pronounced anti-tumor effects without significant toxicity to normal tissues.
  • Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, enhanced anti-cancer effects were observed, indicating potential for combination therapy .

Toxicology

Toxicological assessments revealed that the compound has a favorable safety profile at therapeutic doses, with no acute toxicity reported in animal studies. Long-term studies are ongoing to evaluate chronic effects and potential carcinogenicity.

Q & A

Q. What are the recommended synthetic routes for 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Coupling of 3,4-dihydro-1,2,3-benzotriazin-4(1H)-one with a benzyl halide derivative using a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours to introduce the methylene bridge.
  • Step 2 : Amidation of the intermediate with isopropylamine via EDCI/HOBt-mediated coupling in anhydrous DCM under nitrogen . Purity optimization requires column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane (3:7) eluent. Yield typically ranges from 45–60% .

Q. How can researchers characterize the compound’s structural integrity?

Use a combination of:

  • NMR Spectroscopy : Compare chemical shifts of the benzotriazinone ring (δ 8.2–8.5 ppm for aromatic protons) and the isopropyl group (δ 1.2–1.4 ppm for CH₃) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with m/z accuracy within 2 ppm .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C=O···H-N interactions) to validate the 3D structure .

Q. What biochemical targets are associated with this compound?

Analogous benzamide derivatives exhibit activity against bacterial enzymes like AcpS-PPTase, which is critical for fatty acid biosynthesis. Target validation involves:

  • Enzyme Inhibition Assays : Measure IC₅₀ values using spectrophotometric monitoring of CoA release .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with the PPTase active site (e.g., π-π stacking with Phe residues) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to:

  • Predict transition states for amidation, identifying optimal temperatures and solvents.
  • Screen catalysts (e.g., DMAP vs. pyridine) for improved yields . Example Workflow :
ParameterPredicted Outcome (DFT)Experimental Result
Solvent (DMF vs. THF)ΔG‡ = 25.3 kcal/mol (DMF)Yield: 58% (DMF) vs. 32% (THF)
Catalyst (EDCI vs. DCC)Lower activation energy with EDCIEDCI yield: 60%

Q. How to resolve contradictory spectral data in stability studies?

Contradictions in HPLC purity (e.g., 95% vs. 85%) may arise from degradation products. Mitigation strategies:

  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/basic conditions.
  • LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed benzotriazinone ring) and adjust storage conditions (e.g., inert atmosphere, −20°C) .

Q. What strategies improve selectivity in enzyme inhibition assays?

To reduce off-target effects:

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups) on the benzamide ring to enhance binding specificity .
  • Kinetic Analysis : Determine KiK_i values using Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .

Methodological Considerations

Q. How to design a robust SAR study for derivative synthesis?

Follow this framework:

  • Core Modifications : Vary substituents on the benzotriazinone (e.g., Cl, F) and benzamide (e.g., CF₃, OCH₃) .
  • Biological Testing : Prioritize derivatives with logP < 3.5 (to balance lipophilicity) and polar surface area < 90 Ų (for membrane permeability) .

Q. What analytical techniques validate crystallinity and polymorphic forms?

  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal studies .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and exothermic transitions indicative of polymorphic transitions .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity?

If a derivative predicted to have IC₅₀ < 1 µM shows no activity:

  • Re-evaluate Solubility : Use dynamic light scattering (DLS) to detect aggregation at assay concentrations.
  • Check Conformational Flexibility : Perform MD simulations (AMBER) to assess binding pose stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.